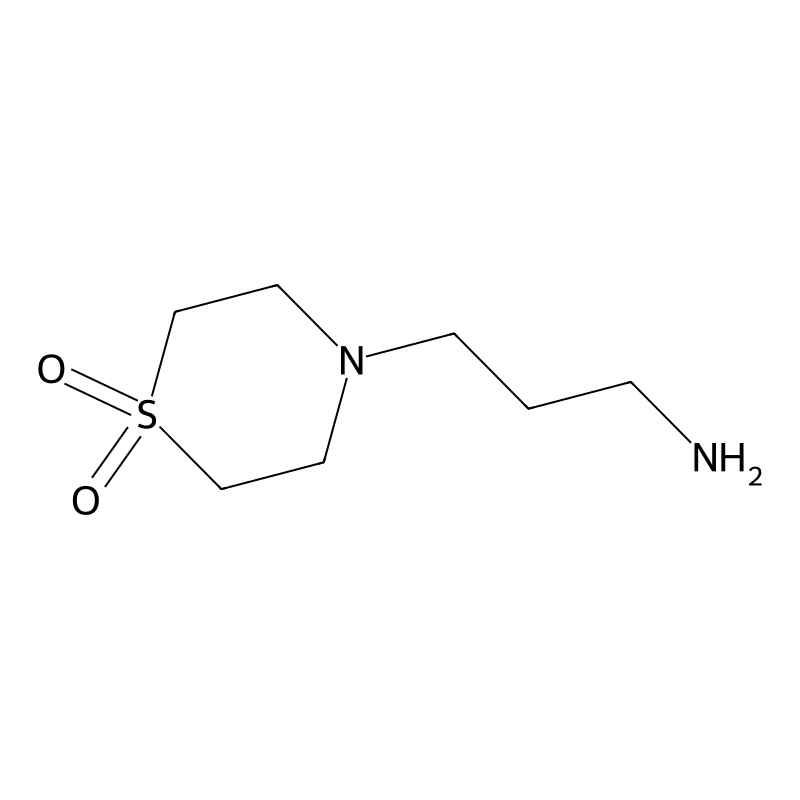

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is characterized by the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol. This compound typically appears as a white to light yellow powder or a clear liquid, depending on its physical state and purity levels . It has a boiling point of approximately 190 °C at reduced pressure (0.6 mmHg) and a freezing point of around 31 °C .

There is no current information available regarding the mechanism of action of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide.

- Wear appropriate personal protective equipment (PPE) when handling any unknown compound, including gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of the compound according to local regulations for hazardous waste.

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide exhibits significant biological activity. Its derivatives have been studied for their antiviral properties, particularly against HIV. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further research in drug development .

The synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide can be accomplished through several methods:

- Thiomorpholine Formation: Initial formation involves the reaction of thiomorpholine with appropriate alkylating agents.

- Oxidation: The conversion to the dioxide form typically requires oxidation processes that introduce two oxygen atoms into the thiomorpholine structure.

These methods can be tailored based on desired yields and purity levels .

Interaction studies involving 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide have primarily focused on its biological interactions. These studies explore how the compound interacts with viral proteins and cellular mechanisms involved in HIV replication. The findings indicate that modifications to its structure can enhance its efficacy as an antiviral agent .

When comparing 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide with similar compounds, several noteworthy alternatives emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiomorpholine | C4H9NS | Basic structure without the amine side chain |

| 2-Amino-2-methyl-1-propanol | C4H11NO | Alcohol functional group instead of thiomorpholine |

| N,N-Dimethylthiomorpholine | C6H13NOS | Dimethyl substitution increases lipophilicity |

Uniqueness

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide stands out due to its specific structural features that allow for enhanced biological activity against viruses like HIV. Its combination of thiomorpholine structure and amine functionality provides unique reactivity patterns not found in simpler analogs.